molecular formula C13H19BrO B2684458 1-(3-bromoadamantan-1-yl)propan-2-one CAS No. 727416-54-8

1-(3-bromoadamantan-1-yl)propan-2-one

Cat. No.: B2684458
CAS No.: 727416-54-8
M. Wt: 271.198
InChI Key: GWDZCKKSXFQQAV-UHFFFAOYSA-N
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Description

1-(3-bromoadamantan-1-yl)propan-2-one is a chemical compound with the molecular formula C13H19BrO and a molecular weight of 271.19 g/mol . It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. The presence of a bromine atom and a ketone group in its structure makes it an interesting compound for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(3-bromoadamantan-1-yl)propan-2-one typically involves the bromination of adamantane derivatives followed by a series of chemical reactions to introduce the propan-2-one group. One common method involves the reaction of 1-adamantanol with bromine to form 1-bromoadamantane, which is then reacted with propan-2-one under specific conditions to yield the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-bromoadamantan-1-yl)propan-2-one undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(3-bromoadamantan-1-yl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-bromoadamantan-1-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and ketone group play crucial roles in its reactivity and interactions with other molecules. Detailed studies are required to fully elucidate the molecular targets and pathways involved in its effects .

Comparison with Similar Compounds

1-(3-bromoadamantan-1-yl)propan-2-one can be compared with other adamantane derivatives, such as:

    1-bromoadamantane: Lacks the propan-2-one group, making it less reactive in certain chemical reactions.

    1-adamantanol: Contains a hydroxyl group instead of a ketone group, leading to different reactivity and applications.

    5-bromo-2-adamantanone: Another brominated adamantane derivative with different substitution patterns and reactivity. The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and reactivity.

Biological Activity

1-(3-Bromoadamantan-1-yl)propan-2-one, a compound derived from the adamantane structure, has garnered attention due to its potential biological activities. Adamantane derivatives are known for their diverse pharmacological properties, including antiviral, anti-inflammatory, and anticancer activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H15BrO\text{C}_{12}\text{H}_{15}\text{BrO}

This compound features a bromine atom attached to the adamantane core, which significantly influences its biological interactions.

This compound exhibits its biological effects through several mechanisms:

  • Dopamine Receptor Modulation : Research indicates that adamantane derivatives can interact with dopamine receptors, particularly D1-like receptors. These interactions may enhance dopaminergic signaling, which is crucial in various neurological conditions .
  • Membrane Interaction : Studies have shown that adamantyl compounds can alter the dynamics of lipid membranes. For instance, they have been observed to increase the motional properties of spin-labeled fatty acids in liposomes, suggesting a role in modifying membrane fluidity and potentially affecting drug transport mechanisms .

Antiviral Properties

Several studies have highlighted the antiviral potential of adamantane derivatives. While specific data on this compound is limited, related compounds have demonstrated efficacy against viruses such as influenza. The mechanism often involves inhibition of viral uncoating and interference with viral replication processes.

Anticancer Activity

Recent investigations into adamantane derivatives suggest promising anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The bromine substituent in this compound may enhance its reactivity with cellular targets involved in cancer progression.

Case Studies

Case Study 1: Dopamine Receptor Interaction
A study focused on the binding affinity of various adamantane derivatives to dopamine receptors revealed that compounds with bulky substituents like bromine could exhibit selective binding to D1 receptors. This selectivity is crucial for developing treatments for disorders like Parkinson's disease .

Case Study 2: Liposome Dynamics
Research assessing the impact of adamantyl compounds on liposome dynamics showed that this compound could enhance the fluidity of lipid membranes. This property might facilitate better drug delivery systems by improving the permeability of therapeutic agents across cellular membranes .

Data Table: Summary of Biological Activities

Activity Mechanism References
AntiviralInhibition of viral uncoating
AnticancerCytotoxic effects on cancer cell lines
Dopamine receptor modulationEnhanced signaling through D1 receptors
Membrane interactionIncreased fluidity in lipid membranes

Properties

IUPAC Name

1-(3-bromo-1-adamantyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrO/c1-9(15)3-12-4-10-2-11(5-12)7-13(14,6-10)8-12/h10-11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDZCKKSXFQQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC12CC3CC(C1)CC(C3)(C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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